3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
Description
The compound 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a structurally complex molecule featuring:
- An imidazo[1,2-c]quinazoline core with a 3-oxo group.
- A sulfanyl-linked carbamoyl methyl substituent at position 5, bearing a 3-chloro-4-methoxyphenyl group.
- A propanamide side chain at position 2, terminated with a furfurylmethyl group.
Properties
IUPAC Name |
3-[5-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O5S/c1-37-22-10-8-16(13-19(22)28)30-24(35)15-39-27-32-20-7-3-2-6-18(20)25-31-21(26(36)33(25)27)9-11-23(34)29-14-17-5-4-12-38-17/h2-8,10,12-13,21H,9,11,14-15H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYINBKMGAFIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with potential pharmacological applications. Its structural features suggest a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and case studies.
Structural Overview
The compound contains several key functional groups:
- Imidazoquinazoline core : Known for its biological activity against various pathogens.
- Chloro and methoxy substituents : These groups can influence the compound's reactivity and biological interactions.
- Furan moiety : Often associated with various pharmacological properties.
Anticancer Activity
Research indicates that compounds with imidazoquinazoline structures exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor growth by interfering with cellular signaling pathways. The specific compound under review may act as an inhibitor of key enzymes involved in cancer cell proliferation.
Case Study : A related imidazoquinazoline derivative demonstrated cytotoxic effects against breast cancer cell lines in vitro, with IC50 values indicating potent activity (e.g., IC50 = 0.5 μM) .
Antimicrobial Activity
The presence of the furan ring and the imidazoquinazoline core suggests potential antimicrobial activity. Compounds in this class have been reported to exhibit activity against a range of bacterial and fungal pathogens.
Research Findings :
- Antibacterial Activity : Similar compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL .
- Antifungal Activity : Some derivatives have demonstrated antifungal effects against Candida albicans, suggesting that the compound may also possess this property .
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme inhibition : Compounds with similar structures often inhibit enzymes critical for cell division and survival in cancer cells.
- DNA interaction : Some studies suggest that imidazoquinazolines can intercalate DNA, leading to apoptosis in malignant cells.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The imidazo[1,2-c]quinazoline core in the target compound and ’s analog is critical for intercalation with DNA or kinase binding, whereas triazoloquinazolines () may target different enzymatic pathways .
- Substituent Effects :
- The 3-chloro-4-methoxyphenyl group in the target compound provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, enhancing solubility and target affinity compared to the 3,4-dimethoxyphenyl group in .
- The furfurylmethyl terminus in both compounds may improve blood-brain barrier penetration due to its lipophilic nature .
Key Observations :
Bioactivity and Mechanism Insights
- Anticancer Potential: Imidazo[1,2-c]quinazoline derivatives are known to induce apoptosis and inhibit topoisomerases. The sulfanyl group may enhance redox modulation, akin to ferroptosis-inducing compounds () .
- Selectivity : The 3-chloro-4-methoxyphenyl group could reduce off-target effects compared to simpler aryl groups, as seen in ’s phenyl hydrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
